5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine
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Overview
Description
5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine: is a heterocyclic compound that belongs to the class of pyrimidotriazines. These compounds are known for their diverse biological activities, including antibacterial, antitumor, anticonvulsant, anti-inflammatory, and antiviral properties . The structure of this compound consists of a pyrimidine ring fused with a triazine ring and a benzylsulfanyl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones, followed by nitrosation with nitrous acid and intramolecular cyclization . Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of dimethylformamide (DMF) or by refluxing the hydrazinyluracil with DMF-DMA directly .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: De-benzylated pyrimido[5,4-e][1,2,4]triazine.
Substitution: Various substituted pyrimido[5,4-e][1,2,4]triazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine is used as a building block in the synthesis of other heterocyclic compounds with potential biological activities .
Biology: The compound has been studied for its cytotoxic activity against human lung carcinoma (A549) cell lines, showing promising anticancer properties .
Medicine: Due to its antitumor activity, this compound is being explored as a potential therapeutic agent for cancer treatment .
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine involves its interaction with cellular targets, leading to cytotoxic effects. The compound induces DNA damage in cancer cells, which triggers apoptosis (programmed cell death) . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with DNA replication and repair processes.
Comparison with Similar Compounds
Pyrimido[5,4-e][1,2,4]triazine: The parent compound without the benzylsulfanyl group.
Pyrimido[4,5-e][1,2,4]triazine-6,8-diones: Known for their antiviral, antimicrobial, anti-inflammatory, and analgesic properties.
Uniqueness: 5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine is unique due to the presence of the benzylsulfanyl group, which enhances its biological activity and provides additional sites for chemical modification. This makes it a valuable compound for developing new therapeutic agents and materials.
Properties
CAS No. |
21308-98-5 |
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Molecular Formula |
C12H9N5S |
Molecular Weight |
255.30 g/mol |
IUPAC Name |
5-benzylsulfanylpyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C12H9N5S/c1-2-4-9(5-3-1)6-18-12-10-11(14-7-15-12)17-16-8-13-10/h1-5,7-8H,6H2 |
InChI Key |
SQUPLDREBOVBBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN=N3 |
Origin of Product |
United States |
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